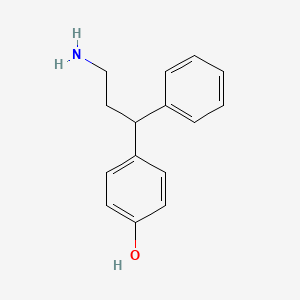
4-(3-Amino-1-phenylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-1-phenylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a phenol group substituted with a 3-amino-1-phenylpropyl group, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. For instance, the reaction of 4-bromophenol with 3-amino-1-phenylpropane under basic conditions can yield the desired product . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as the Dow process or the cumene process. In the Dow process, chlorobenzene reacts with sodium hydroxide at high temperature and pressure to produce phenol . The cumene process involves the oxidation of cumene to cumene hydroperoxide, which is then acid-catalyzed to yield phenol and acetone .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Amino-1-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated phenols
Applications De Recherche Scientifique
4-(3-Amino-1-phenylpropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-1-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds can interfere with bacterial cell wall synthesis, DNA replication, and enzyme production, leading to antimicrobial effects . Additionally, the antioxidant properties of phenols are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosol (4-(2-Hydroxyethyl)phenol): A phenolic compound with antioxidant properties.
Hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol): Known for its potent antioxidant activity.
Uniqueness
4-(3-Amino-1-phenylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenol group makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-(3-amino-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15,17H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVJPMBSZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














